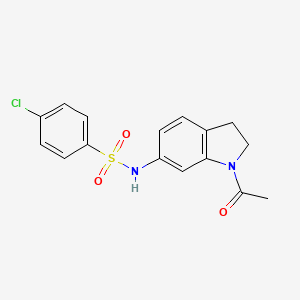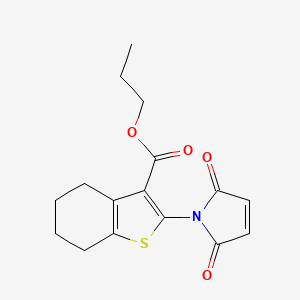![molecular formula C20H14ClN3OS B2530266 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-00-6](/img/structure/B2530266.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives are then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, the second paper discusses the synthesis of antipyrine derivatives, specifically 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which are characterized spectroscopically . The third paper focuses on a pyrazoline derivative, synthesized and studied using the DFT method . The fifth paper describes the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes .
Molecular Structure Analysis
X-ray single-crystal diffraction is used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, providing detailed information on atom positions, bond lengths, angles, and dihedral angles . The second paper also utilizes X-ray structure characterization to analyze the solid-state structures of antipyrine derivatives . The seventh paper presents the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings in the molecules .
Chemical Reactions Analysis
The first paper details the oxidation and cyclization reactions that lead to the formation of the thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes . The fifth paper involves a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole .
Physical and Chemical Properties Analysis
The cytotoxic activity of the synthesized compounds is evaluated in the first paper, with significant cytotoxicity observed for the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes against various human cancer cell lines . The second paper's compounds exhibit hydrogen bonding and π-interactions, which are energetically relevant and contribute to the stabilization of the molecular assemblies . The third paper uses DFT calculations to study the electronic, NMR, vibrational, and structural properties of the pyrazoline derivative . The antibacterial activities of the synthesized compounds are assessed in the fifth paper, showing higher activity against certain microorganisms compared to standard antibiotics . The sixth paper explores the luminescent properties of naphthalimide derivatives and their aggregation-enhanced emission in different solvents .
Applications De Recherche Scientifique
VEGFR-2 Kinase Inhibition
Research on analogs of the compound has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their significance in cancer treatment. For instance, substituted benzamides demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Cytotoxic Activity
Studies on benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. The structural and cytotoxic evaluations provide insights into the development of new therapeutic agents (Adhami et al., 2014).
Chemical Synthesis and Crystal Structure
Research on the synthesis, crystal structure, and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives contributes to the understanding of their molecular properties and potential applications in material science and pharmaceutical chemistry (Artheswari et al., 2019).
Antimicrobial Activity
The synthesis and evaluation of benzothiophene derivatives for antimicrobial activity highlight the broader applicability of this chemical scaffold in developing new antimicrobial agents. This research avenue explores the behavior of these compounds against different microbial strains, providing a foundation for future antibiotic development (Naganagowda & Petsom, 2011).
Sensor Applications
The application of benzamide derivatives in constructing selective sensing materials for chromium ion detection demonstrates the compound's utility beyond pharmaceuticals, venturing into environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFTCVWRFKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

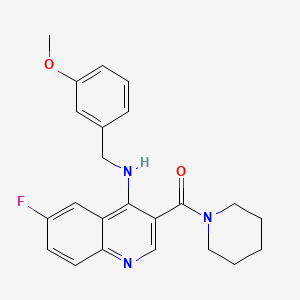
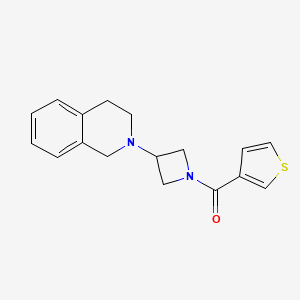

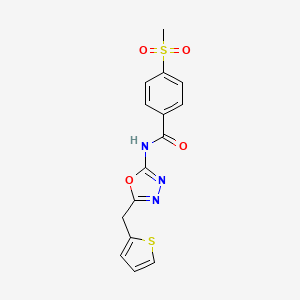

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)

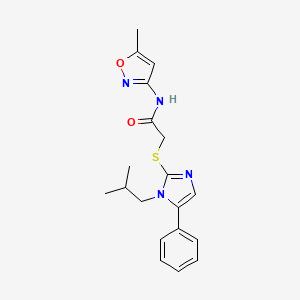

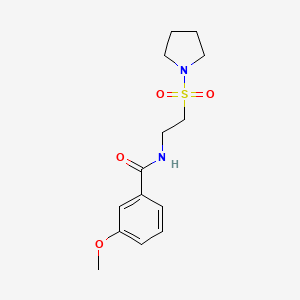
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
